molecular formula C8H7NO B162613 1-(Pyridin-3-yl)prop-2-en-1-one CAS No. 133614-04-7

1-(Pyridin-3-yl)prop-2-en-1-one

Cat. No.: B162613
CAS No.: 133614-04-7
M. Wt: 133.15 g/mol
InChI Key: ROOIMVISSYISIP-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acryloyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acryloylpyridine typically involves the reaction of 3-acetylpyridine with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of 3-acryloylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain high-purity 3-acryloylpyridine .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acryloylpyridine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

1-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOIMVISSYISIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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